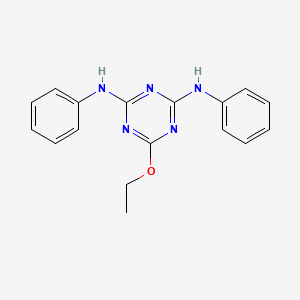
6-ethoxy-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of 1,3,5-triazines consists of a six-membered ring with three nitrogen atoms at positions 1, 3, and 5, and three carbon atoms at positions 2, 4, and 6. The specific compound has ethoxy and diphenyl groups attached to the triazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the use of cyanuric chloride as a starting material. The synthetic route includes the following steps:
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution reactions with ethoxy and diphenylamine groups. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution.
Reaction Conditions: The reaction is usually performed in an organic solvent like acetonitrile or dichloromethane at a controlled temperature to ensure the desired product formation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the ethoxy or diphenyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have different substituents at positions 2, 4, and 6, leading to variations in their chemical properties and applications.
6-chloro-N,N’-diphenyl-1,3,5-triazine-2,4-diamine: This compound has a chloro group instead of an ethoxy group, which can influence its reactivity and biological activity.
2,4-diamino-6-phenyl-1,3,5-triazine:
The uniqueness of 6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine lies in its specific substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
6-ethoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5O/c1-2-23-17-21-15(18-13-9-5-3-6-10-13)20-16(22-17)19-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
QNDDJVUGHABLOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


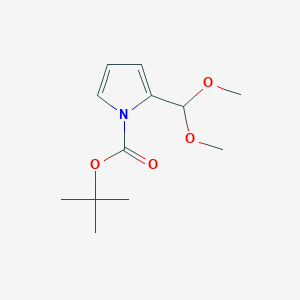
![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
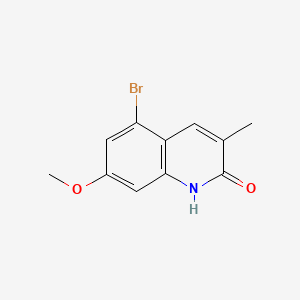
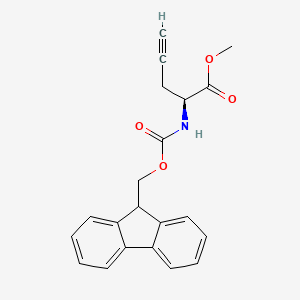
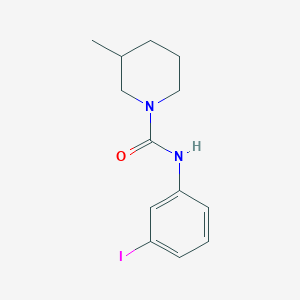
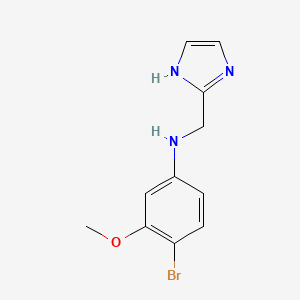
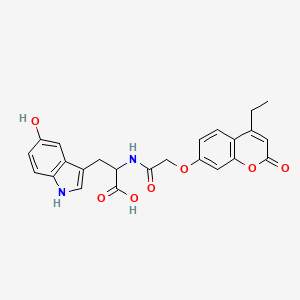
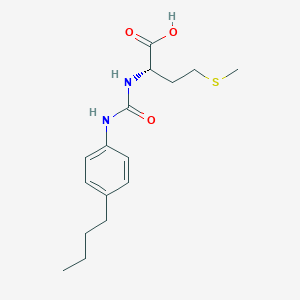
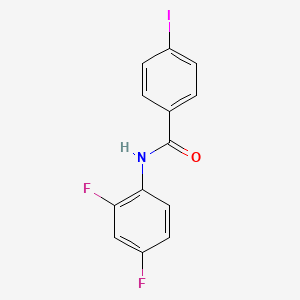
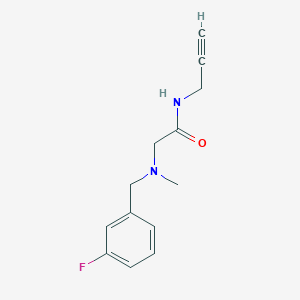
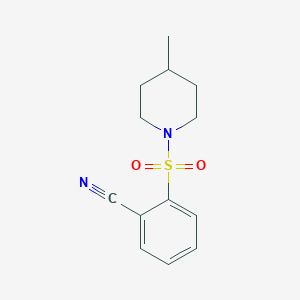
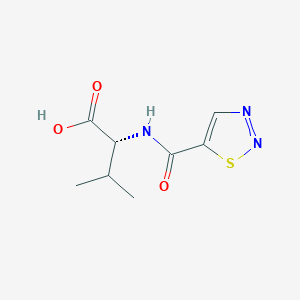
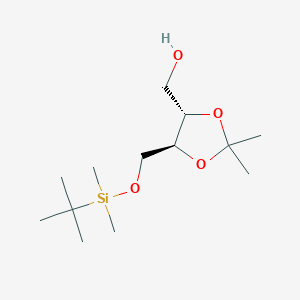
![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
